Orcinol Glucoside: A Technical Overview for Scientific Professionals
Orcinol Glucoside: A Technical Overview for Scientific Professionals
An In-depth Guide to the Chemical Structure, Properties, and Biological Significance of a Promising Natural Compound
Orcinol glucoside, also known as Sakakin, is a phenolic glycoside naturally occurring in various plants, most notably in the rhizomes of Curculigo orchioides[1][2][3][4]. This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, including antioxidant, antidepressant, immunomodulatory, and antiosteoporotic properties[1][2][3][4][5]. This technical guide provides a comprehensive overview of its chemical structure, quantitative data, relevant experimental protocols, and its role in key signaling pathways, tailored for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Orcinol glucoside is structurally composed of an orcinol (3,5-dihydroxytoluene) core linked to a β-D-glucopyranoside moiety via an O-glycosidic bond[6][7].
The detailed chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₇ | [6][7] |
| Molecular Weight | 286.28 g/mol | [2][6] |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | [6] |
| CAS Number | 21082-33-7 | [6][7][8] |
| Canonical SMILES | CC1=CC(=CC(=C1)O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O | [6] |
| InChIKey | YTXIGTCAQNODGD-UJPOAAIJSA-N | [6][7] |
| Appearance | White solid powder | [9] |
| Solubility | Sparingly soluble in DMSO and PBS (pH 7.2)[7]. Soluble in DMSO (≥28.6 mg/mL), Ethanol (≥11.3 mg/mL), and Water (≥12.32 mg/mL)[10]. | |
| LC-MS Precursor (m/z) | [M+H]⁺: 287.1125[6], [M+NH₄]⁺ available[6]. |
Biological Activity and Signaling Pathways
Research has elucidated that orcinol glucoside exerts its biological effects through the modulation of specific cellular signaling pathways. A prominent mechanism is its influence on the Wnt/β-catenin signaling pathway, which is crucial for cell fate determination. Orcinol glucoside has been shown to promote the differentiation of mesenchymal stem cells (MSCs) into osteoblasts while inhibiting their differentiation into adipocytes through this pathway[5][8][11]. Additionally, it has been reported to attenuate oxidative stress and autophagy in osteoclasts by activating the Nrf2/Keap1 and mTOR signaling pathways, suggesting its therapeutic potential in senile osteoporosis[5].
Caption: Wnt/β-catenin pathway activated by Orcinol Glucoside.
Experimental Protocols
Extraction of Orcinol Glucoside from Curculigo orchioides
This protocol is adapted from methodologies described in the literature for isolating orcinol glucoside from its natural source[12].
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Plant Material Preparation: Collect and dry the rhizomes or leaves of Curculigo orchioides. Grind the dried plant material into a fine powder.
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Solvent Extraction:
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Method A (Ethanol Extraction): Macerate 1 gram of the powdered plant material in 50 mL of ethanol. The duration of extraction may vary and should be optimized[12].
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Method B (Methanol Soxhlet Extraction): For potentially higher yields, utilize a Soxhlet apparatus with 100% methanol as the solvent[1].
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-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
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Purification: Further purification of orcinol glucoside from the crude extract can be achieved using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol outlines a method for the precise quantification of orcinol glucoside in biological matrices, such as plasma[13][14].
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Chromatographic System: Waters Acquity UPLC H-Class Xevo TQD triple quadrupole mass spectrometer system[13][14].
-
Column: Waters ACQUITY UPLC BEH C18 column (1.8 µm)[13][14].
-
Mobile Phase: A gradient elution using an aqueous solution of 0.1% formic acid (Solvent A) and acetonitrile (Solvent B)[12].
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Gradient Program:
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0-3 min: 7% B
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3-17 min: 7% to 17% B
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17-22 min: 17% to 90% B
-
22-25 min: Hold at 90% B
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25-30 min: 90% to 7% B[12].
-
-
-
Flow Rate: 1 mL/min[12].
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Injection Volume: 1 µl[14].
-
Mass Spectrometry Parameters:
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Data Acquisition and Analysis: Utilize software such as Masslynx for data collection and analysis[13][14].
Cell Viability (CCK-8) Assay
This protocol is used to assess the effect of orcinol glucoside on the viability of cell lines, such as RAW264.7 cells[5].
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Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
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Treatment: Treat the cells with varying concentrations of orcinol glucoside for a specified duration (e.g., 72 hours). Include appropriate controls (e.g., vehicle control, positive control like N-acetylcysteine if studying oxidative stress).
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CCK-8 Reagent Addition: Following treatment, replace the medium with fresh medium containing 10% Cell Counting Kit-8 (CCK-8) solution.
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Incubation: Incubate the plate at 37°C for 30 minutes.
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Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a spectrophotometer. Cell viability is proportional to the absorbance reading.
References
- 1. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orcinol glucoside | Mechanism | Concentration [selleckchem.com]
- 3. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of a Major Phenolic Glucoside and Biochemistry Compounds from Curculigo Orchioides Gaertn - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 5. Orcinol Glucoside Improves Senile Osteoporosis through Attenuating Oxidative Stress and Autophagy of Osteoclast via Activating Nrf2/Keap1 and mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orcinol Glucoside | C13H18O7 | CID 12315192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Orcinol Glucoside | CAS:21082-33-7 | ChemNorm [chem-norm.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Production of the antidepressant orcinol glucoside in Yarrowia lipolytica with yields over 6,400-fold higher than plant extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. scielo.br [scielo.br]
